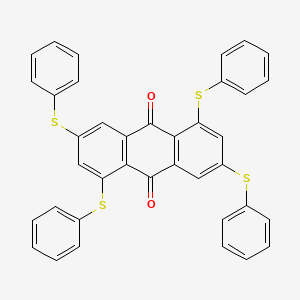
1,3,5,7-Tetrakis(phenylsulfanyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four phenylthio groups attached to the anthracene core at positions 1, 3, 5, and 7, and two ketone groups at positions 9 and 10
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione typically involves the following steps:
Starting Material:
Thioether Formation: The phenylthio groups are introduced through a nucleophilic substitution reaction. Anthracene-9,10-dione is reacted with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione.
Industrial Production Methods
While specific industrial production methods for 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for the reduction of ketone groups.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Fluorescent Probes: Due to its photophysical properties, it can be used as a fluorescent probe in biological imaging and sensing applications.
Photocatalysis: The compound’s ability to absorb light and generate reactive species makes it useful in photocatalytic processes.
Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
作用机制
The mechanism of action of 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione involves its interaction with light and subsequent generation of excited states. These excited states can participate in various photophysical and photochemical processes, such as energy transfer, electron transfer, and generation of reactive oxygen species. The phenylthio groups play a crucial role in modulating the compound’s electronic properties and reactivity.
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: A well-known anthracene derivative used in OLEDs and as a fluorescent probe.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with applications in organic electronics and photophysics.
Anthraquinone: The parent compound of 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione, widely used in dye production and as a precursor for various derivatives.
Uniqueness
1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione is unique due to the presence of four phenylthio groups, which significantly alter its electronic properties and reactivity compared to other anthracene derivatives. This makes it particularly suitable for applications requiring specific photophysical characteristics and chemical reactivity.
属性
CAS 编号 |
52740-98-4 |
|---|---|
分子式 |
C38H24O2S4 |
分子量 |
640.9 g/mol |
IUPAC 名称 |
1,3,5,7-tetrakis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C38H24O2S4/c39-37-31-21-29(41-25-13-5-1-6-14-25)23-33(43-27-17-9-3-10-18-27)35(31)38(40)32-22-30(42-26-15-7-2-8-16-26)24-34(36(32)37)44-28-19-11-4-12-20-28/h1-24H |
InChI 键 |
HEEAHTSGNNYQEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C(=C2)SC4=CC=CC=C4)C(=O)C5=C(C3=O)C(=CC(=C5)SC6=CC=CC=C6)SC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


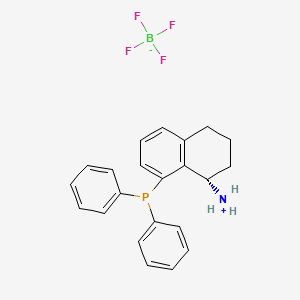
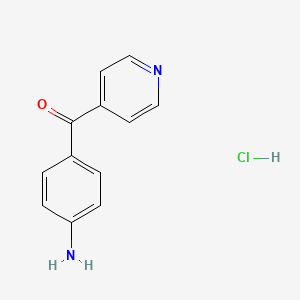
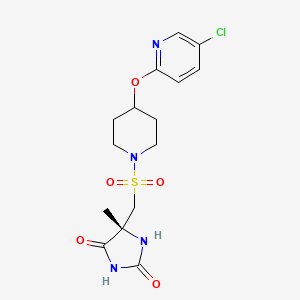

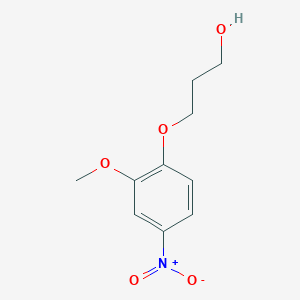
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)



![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)

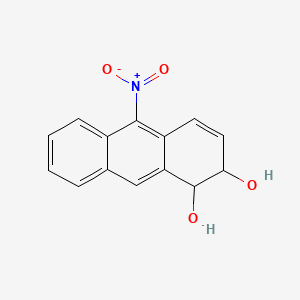

![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)
